molecular formula C5H9N3 B3130107 1-Cyanopiperazine CAS No. 34065-01-5

1-Cyanopiperazine

Cat. No.: B3130107
CAS No.: 34065-01-5
M. Wt: 111.15 g/mol
InChI Key: DJDBLBBSUAQYAA-UHFFFAOYSA-N
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Description

1-Cyanopiperazine is a heterocyclic organic compound that features a piperazine ring with a cyano group attached to one of the nitrogen atoms. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .

Safety and Hazards

Safety data for 1-Cyanopiperazine suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

Future Directions

Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This opens up new possibilities for the synthesis of functionalized piperazines, which could lead to the development of new drugs and other chemical compounds .

Biochemical Analysis

Biochemical Properties

1-Cyanopiperazine has been identified as a specific covalent inhibitor of the deubiquitinating enzyme UCHL1 . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation in cells. The interaction between this compound and UCHL1 is highly specific among human deubiquitinases, indicating a selective biochemical interaction .

Cellular Effects

The interaction of this compound with UCHL1 can influence various cellular processes. UCHL1 is involved in the regulation of protein degradation, which is essential for maintaining cellular homeostasis. By inhibiting UCHL1, this compound can potentially affect the balance of protein synthesis and degradation within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a covalent bond with the catalytic cysteine of UCHL1 . This binding interaction inhibits the enzymatic activity of UCHL1, thereby affecting the ubiquitin-proteasome system. The specificity of this interaction is attributed to the unique structure of this compound .

Preparation Methods

Chemical Reactions Analysis

1-Cyanopiperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of piperazinones, while reduction can yield piperazine derivatives with different substituents .

Properties

IUPAC Name

piperazine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c6-5-8-3-1-7-2-4-8/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDBLBBSUAQYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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